molecular formula C18H28ClNO2 B1666878 [R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride CAS No. 72913-80-5

[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride

Cat. No.: B1666878
CAS No.: 72913-80-5
M. Wt: 325.9 g/mol
InChI Key: AKEXDXACYGXMJG-DJKAKHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride is a chemical compound known for its applications in various scientific fields. It is a hydrochloride salt form of a compound that features a cyclohexyl group, a hydroxy-methyl-phenylethyl group, and an amino-propanone group. This compound is often studied for its potential therapeutic effects and its role in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride involves several steps. One common method includes the reaction of m-methoxy acetophenone with paraformaldehyde and norephedrine in an isopropanol HCl solution. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent concentration, to ensure high yield and purity. The final product is often recrystallized from methanol to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert ketones to alcohols or amines to more reduced forms.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivative compounds .

Scientific Research Applications

Chemistry

In chemistry, [R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for developing new compounds and studying reaction mechanisms .

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It has been shown to interact with specific enzymes and receptors, influencing cellular signaling pathways and metabolic activities .

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for treating cardiovascular diseases due to its vasodilatory properties .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of [R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride involves its interaction with specific molecular targets. It acts as a β-adrenoreceptor agonist, leading to the relaxation of coronary vessels and improved blood flow. This effect is mediated through the activation of adrenergic receptors, which trigger a cascade of intracellular signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a β-adrenoreceptor agonist while also participating in various chemical reactions makes it a valuable compound for research and industrial applications .

Properties

CAS No.

72913-80-5

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

1-cyclohexyl-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]propan-1-one;hydrochloride

InChI

InChI=1S/C18H27NO2.ClH/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15;/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3;1H/t14-,18-;/m0./s1

InChI Key

AKEXDXACYGXMJG-DJKAKHFESA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl

SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl

Appearance

Solid powder

72913-80-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alifedrine hydrochloride, Alifedrine HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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